molecular formula C4H4N2O4 B14727824 5-Hydantoincarboxylic acid CAS No. 5624-16-8

5-Hydantoincarboxylic acid

Cat. No.: B14727824
CAS No.: 5624-16-8
M. Wt: 144.09 g/mol
InChI Key: SLTHATJXYPMPML-UHFFFAOYSA-N
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Description

5-Hydantoincarboxylic acid is a chemical compound that belongs to the class of hydantoins. Hydantoins are heterocyclic organic compounds containing a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hydantoincarboxylic acid can be synthesized through several methods. One common method involves the reaction of α-amino methyl ester hydrochlorides with carbamates, which provides 3-substituted, 5-substituted, or 3,5-disubstituted hydantoins via ureido derivatives that subsequently cyclize under basic conditions . Another method involves the Bucherer-Bergs reaction, where aldehydes or ketones react with potassium cyanide and ammonium carbonate to produce hydantoins .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the Bucherer-Bergs reaction due to its simplicity and efficiency. This method is favored for its ability to produce high yields of hydantoins with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-Hydantoincarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the hydantoin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted hydantoins.

Scientific Research Applications

5-Hydantoincarboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Hydantoin derivatives are explored for their therapeutic potential in treating various diseases, including epilepsy and bacterial infections.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals

Mechanism of Action

The mechanism of action of 5-Hydantoincarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, hydantoin derivatives are known to inhibit voltage-gated sodium channels, which is the basis for their anticonvulsant activity .

Comparison with Similar Compounds

Similar Compounds

    Hydantoin: The parent compound of 5-Hydantoincarboxylic acid.

    5,5-Dimethylhydantoin: A derivative with two methyl groups at the 5-position.

    5-Phenylhydantoin: A derivative with a phenyl group at the 5-position.

Uniqueness

This compound is unique due to its carboxylic acid functional group, which imparts distinct chemical reactivity and biological activity compared to other hydantoin derivatives.

Properties

CAS No.

5624-16-8

Molecular Formula

C4H4N2O4

Molecular Weight

144.09 g/mol

IUPAC Name

2,5-dioxoimidazolidine-4-carboxylic acid

InChI

InChI=1S/C4H4N2O4/c7-2-1(3(8)9)5-4(10)6-2/h1H,(H,8,9)(H2,5,6,7,10)

InChI Key

SLTHATJXYPMPML-UHFFFAOYSA-N

Canonical SMILES

C1(C(=O)NC(=O)N1)C(=O)O

Origin of Product

United States

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